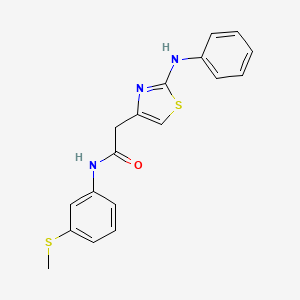

N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-23-16-9-5-8-14(10-16)19-17(22)11-15-12-24-18(21-15)20-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAGLHUSIZQVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Introduction of Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline reacts with a suitable thiazole derivative.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. The thiazole derivatives are known for their ability to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The thiazole ring system is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity.

Case Studies :

- A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Another investigation reported that compounds containing the thiazole moiety showed promising antifungal activity against Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial properties .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms.

- Mechanism of Action : It is hypothesized that these compounds induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Case Studies :

- Research indicated that thiazole derivatives could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis .

- A specific derivative was shown to exhibit cytotoxic effects on leukemia cells, with IC50 values indicating significant potency compared to conventional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide. Modifications to the thiazole ring or substituents on the phenyl groups can enhance efficacy.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antibacterial potency |

| Alteration of substituents on phenyl groups | Enhanced anticancer activity |

Mechanism of Action

The mechanism of action of N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiazole ring can participate in hydrogen bonding or π-π interactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structure features two key regions:

- Acetamide linker : Common among analogues but modified by substituents on the phenyl or heterocyclic rings.

- Thiazole core: Variably substituted with groups like phenylamino (target compound), sulfonamides, or halogens in analogues.

Table 1: Structural and Physicochemical Comparisons

Physicochemical and Crystallographic Insights

- Melting Points: Quinazolinone derivatives () exhibit high melting points (up to 315.5°C), suggesting strong intermolecular forces (e.g., hydrogen bonding) . In contrast, the dichlorophenyl-thiazolyl acetamide () melts at 459–461 K, indicative of rigid packing due to N–H⋯N hydrogen bonds .

Biological Activity

N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and structure-activity relationships (SAR).

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:

- A549 (lung cancer)

- SK-MEL-2 (skin cancer)

- MCF7 (breast cancer)

- PC3 (prostate cancer)

In a study by Alam et al. (2020), thiazole derivatives were shown to inhibit cell growth with IC50 values indicating potent activity against A549 and SK-MEL-2 cells .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For instance, western blot analysis suggests that certain thiazole derivatives inhibit ERK1/2 kinase activity, leading to disrupted cell cycle progression from G1 to S phase .

2. Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial and Antifungal Studies

A comprehensive evaluation of thiazole derivatives indicated varying degrees of antibacterial activity:

- Compounds were tested against several pathogens with results showing moderate to high efficacy.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. faecalis | 100 | Antibacterial |

| S. aureus | Varies | Antibacterial |

| T. viride | 0.004–0.06 | Antifungal |

The most active compound demonstrated MIC values significantly lower than traditional antibiotics like ampicillin .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Research shows that modifications at specific positions on the thiazole ring can enhance potency:

- Substituents : The presence of methylthio groups and variations in phenyl substitutions have been linked to increased cytotoxicity and antimicrobial effects.

For example, compounds with a para-methoxy group exhibited superior activity against prostate cancer cell lines compared to their unsubstituted counterparts .

4. Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example:

- React 2-amino-4-substituted thiazoles with acetamide derivatives in the presence of anhydrous aluminum chloride (AlCl₃) to form the thiazole-acetamide core .

- Couple chloroacetyl chloride with aminothiazole intermediates in dioxane using triethylamine (TEA) as a base, followed by recrystallization in ethanol-DMF mixtures for purification .

- Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and optimize yields (typically 72–91%) by adjusting reflux times (2–8 hours) and solvent systems .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm proton environments (e.g., methylthio group at δ ~2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., space group determination, thermal displacement parameters) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts and improve yield?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity for condensation steps .

- Catalyst Screening : Test bases like K₂CO₃ or TEA to accelerate nucleophilic substitutions .

- Temperature Control : Reflux in acetic acid (110–120°C) for 2–5 hours balances reaction rate and byproduct formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure products .

Q. How do structural modifications influence the compound’s biological activity?

- Methodological Answer :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .

- Methylthio (-SMe) group : Improves lipophilicity, potentially boosting membrane permeability in cellular assays .

- Systematic SAR Studies : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl, 4-bromophenyl) and test against target enzymes (e.g., acetylcholinesterase) using in vitro inhibition assays .

Q. How can computational methods guide the analysis of bioactivity mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions between the compound’s thiazole ring and active sites (e.g., kinase ATP-binding pockets). Compare binding poses of analogs to identify critical hydrogen bonds or π-π stacking interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and calculate binding free energies (MM-PBSA) .

- Pharmacophore Mapping : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial tests, IC₅₀ for enzyme inhibition) to reduce variability .

- Metabolic Stability Testing : Perform liver microsome assays to rule out rapid degradation as a cause of false negatives .

- Crystallographic Validation : Confirm target engagement by co-crystallizing the compound with its protein target (e.g., using SHELXL for refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.